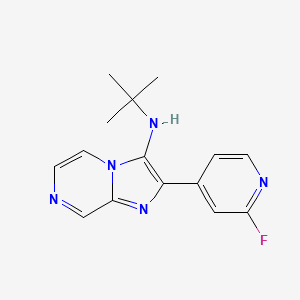
Thio-NADH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thio-nicotinamide adenine dinucleotide, reduced form (Thio-NADH), is a biochemical reagent used in various scientific research applications. It is an analog of nicotinamide adenine dinucleotide (NADH) and is often utilized in enzymatic reactions to measure reaction kinetics due to its unique absorbance properties at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thio-NADH is typically prepared enzymatically. The synthesis involves the reduction of thio-nicotinamide adenine dinucleotide (Thio-NAD) using specific enzymes. The reaction conditions usually include a buffered aqueous solution and a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic methods but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thio-NADH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to Thio-NAD.
Reduction: It acts as a reducing agent in enzymatic reactions.
Substitution: This compound can participate in substitution reactions where the thio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like oxygen or hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound results in the formation of Thio-NAD .
Scientific Research Applications
Thio-NADH has a wide range of applications in scientific research:
Chemistry: Used in kinetic enzyme cycling methods to measure reaction kinetics.
Biology: Utilized in studies involving redox reactions and cellular metabolism.
Medicine: Applied in diagnostic tests for detecting specific enzymes and metabolites.
Industry: Employed in the development of biosensors and other analytical devices
Mechanism of Action
Thio-NADH functions as a coenzyme in redox reactions, transferring electrons between molecules. It interacts with various enzymes, facilitating the conversion of substrates to products. The molecular targets include dehydrogenases and oxidoreductases, which play crucial roles in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide (NADH): The natural form of the coenzyme, involved in numerous metabolic reactions.
Nicotinamide adenine dinucleotide phosphate (NADPH): Another analog used in anabolic reactions and oxidative stress responses.
Flavin adenine dinucleotide (FADH2): A coenzyme involved in redox reactions within the electron transport chain.
Uniqueness
Thio-NADH is unique due to its absorbance properties at 405 nm, which allows for specific detection and measurement in enzymatic assays. This property makes it particularly useful in applications where precise quantification of reaction kinetics is required .
Properties
Molecular Formula |
C21H29N7O13P2S |
|---|---|
Molecular Weight |
681.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
MOXCZUNQKXFVSH-NNYOXOHSSA-N |
Isomeric SMILES |
C1C=CN(C=C1C(=S)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Canonical SMILES |
C1C=CN(C=C1C(=S)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


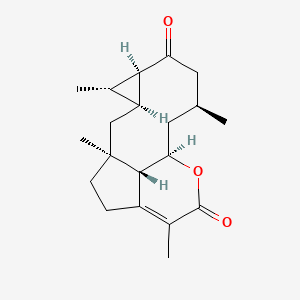
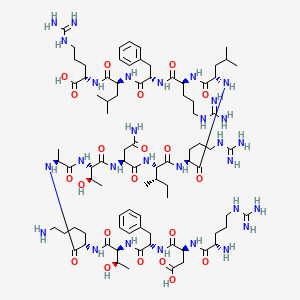

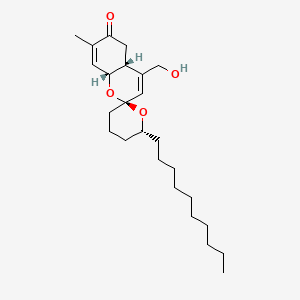

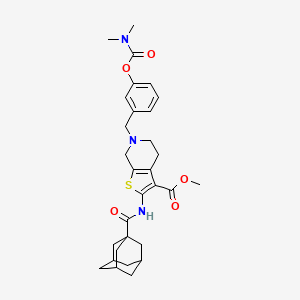

![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
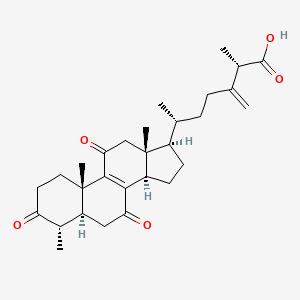

![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
